2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
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Overview
Description
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a chemical compound known for its unique structure and potential applications in various fields. This compound is a hydrazone derivative, which is formed by the reaction of hydrazine with an aldehyde or ketone. The presence of dichlorobenzene and trifluoromethyl groups in its structure contributes to its distinctive chemical properties.
Scientific Research Applications
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the reaction of 2,6-dichlorobenzenecarbaldehyde with 3-(trifluoromethyl)-2-quinoxalinylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Another dichlorobenzene derivative with herbicidal properties.
2,3-Dichlorobenzonitrile: Similar structure but with different substitution pattern, used in organic synthesis.
Uniqueness
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is unique due to the presence of both dichlorobenzene and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4/c17-10-4-3-5-11(18)9(10)8-22-25-15-14(16(19,20)21)23-12-6-1-2-7-13(12)24-15/h1-8H,(H,24,25)/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWRPDZNOPFAAH-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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